molecular formula C26H27FN4O3 B2469370 1-(4-(2-fluorophenyl)piperazin-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione CAS No. 893988-88-0

1-(4-(2-fluorophenyl)piperazin-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione

Cat. No. B2469370
M. Wt: 462.525
InChI Key: GGTIPLLNIOJYCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(2-fluorophenyl)piperazin-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C26H27FN4O3 and its molecular weight is 462.525. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Piperazine derivatives, including those similar to the compound , have shown potential in anticancer applications. Kumar et al. (2013) synthesized various piperazine-2,6-dione derivatives and evaluated them for anticancer activity, finding some compounds exhibited good efficacy against different cancer cell lines (Kumar et al., 2013).

Anticonvulsant Activity

Several studies have explored the anticonvulsant properties of similar compounds. Kamiński et al. (2011) synthesized new derivatives that demonstrated significant anticonvulsant activity in various models (Kamiński et al., 2011). Obniska et al. (2015) also reported on the synthesis and evaluation of new amides derived from pyrrolidin-2,5-dione, indicating their potential as anticonvulsants (Obniska et al., 2015).

HIV-1 Inhibition

Wang et al. (2009) characterized indole-based derivatives, structurally similar to the compound of interest, as potent inhibitors of HIV-1 attachment. These compounds interfered with the interaction between viral gp120 and the host cell receptor CD4 (Wang et al., 2009).

Serotonin Antagonist Activity

Watanabe et al. (1992) prepared derivatives with a fluorophenyl group, like the compound , which displayed potent 5-HT2 antagonist activity. This suggests the potential use of such compounds in treatments targeting serotonin receptors (Watanabe et al., 1992).

properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN4O3/c27-21-8-2-4-10-23(21)28-13-15-30(16-14-28)26(34)25(33)20-17-31(22-9-3-1-7-19(20)22)18-24(32)29-11-5-6-12-29/h1-4,7-10,17H,5-6,11-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTIPLLNIOJYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(2-fluorophenyl)piperazin-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione

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